molecular formula C20H26O4 B5051087 1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene

1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene

Cat. No. B5051087
M. Wt: 330.4 g/mol
InChI Key: YTWFNWVCDAONAE-UHFFFAOYSA-N
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Description

The compound “1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene” is a complex ether. Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . The ether functional group does not have a characteristic IUPAC nomenclature suffix, so it is necessary to designate it as a substituent .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ether groups and a benzene ring. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Ethers are generally quite stable and unreactive. They can undergo reactions such as cleavage of the C-O bond in the presence of strong acids, but otherwise do not participate in many common organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ethers in general have relatively low boiling points for their molar mass, and are less dense than water .

Future Directions

The future directions for research and use of this compound would depend on its properties and potential applications. Ethers have a wide range of uses, including as solvents and in the production of pharmaceuticals .

properties

IUPAC Name

1-methoxy-2-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-16(2)17-7-6-8-18(15-17)23-13-11-22-12-14-24-20-10-5-4-9-19(20)21-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWFNWVCDAONAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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